1,3-Dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione
Description
This compound is a purine-2,6-dione derivative with a 1,3-dimethyl backbone, a 7-(3-phenylpropyl) substituent, and an 8-[(3-methylphenyl)methylsulfanyl] group. Its structural complexity arises from the combination of aromatic (phenyl) and alkyl-sulfanyl moieties, which influence its physicochemical and biological properties.
Properties
Molecular Formula |
C24H26N4O2S |
|---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
1,3-dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C24H26N4O2S/c1-17-9-7-12-19(15-17)16-31-23-25-21-20(22(29)27(3)24(30)26(21)2)28(23)14-8-13-18-10-5-4-6-11-18/h4-7,9-12,15H,8,13-14,16H2,1-3H3 |
InChI Key |
VDUNHARIVIXNMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione typically involves multiple steps. One common method involves the alkylation of a purine derivative with appropriate alkylating agents. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the purine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
1,3-Dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor antagonist, modulating various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Its 8-sulfanyl group with a 3-methylphenylmethyl substituent increases lipophilicity compared to polar analogues (e.g., hydroxypropylsulfanyl in ) .
Physicochemical Properties
While melting points and spectral data for the target compound are unavailable, comparisons with analogues provide insights:
- Lipophilicity : The 3-phenylpropyl and 3-methylphenylmethylsulfanyl groups likely elevate logP values, favoring membrane permeability but reducing aqueous solubility .
- Hydrogen Bonding: The absence of hydroxyl or amino groups (unlike and ) reduces hydrogen-bond donor capacity, affecting target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
